molecular formula C₂₅H₂₈N₂O₄ B1145897 N-Methyl carvedilol CAS No. 72956-35-5

N-Methyl carvedilol

Numéro de catalogue: B1145897
Numéro CAS: 72956-35-5
Poids moléculaire: 420.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl carvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. Carvedilol is widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. This compound retains the core structure of carvedilol but includes a methyl group attached to the nitrogen atom, potentially altering its pharmacological properties.

Mécanisme D'action

Target of Action

N-Methyl carvedilol, also known as VXY9A338PC, primarily targets adrenergic receptors . It acts as an inverse agonist at the β1- and β2-adrenergic receptors (ARs), and also blocks α1ARs in the vasculature . In the heart, it is relatively β1AR-specific, as this AR type is the most predominant one in the adult human myocardium .

Mode of Action

This compound inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

This compound undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol . The relationship between carvedilol concentrations and their hypotensive and bradycardic effects was established by pharmacokinetic–pharmacodynamic (PK–PD) modelling .

Result of Action

The molecular and cellular effects of this compound’s action include a significant improvement in left ventricular ejection fraction and left ventricular stroke work . This effect is unrelated to changes in total systemic or cardiac norepinephrine spillover . The rise in left ventricular stroke work is accompanied by a modest rise in myocardial oxygen consumption per beat .

Action Environment

Environmental factors such as pH and temperature can influence the solubility and stability of this compound . Its solubility can be enhanced through various techniques such as micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation . These techniques can help improve the bioavailability of this compound, thereby enhancing its therapeutic efficacy .

Analyse Biochimique

Biochemical Properties

N-Methyl carvedilol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is primarily metabolized by cytochrome P450 enzymes (CYPs), including CYP2D6, CYP3A4, CYP1A2, and CYP2C9 . The main pathways of this compound metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Cellular Effects

This compound has been shown to have neuroprotective effects on cultured cerebellar neurons and CA1 hippocampal neurons of gerbils exposed to brain ischemia . It has also been shown to have effects on vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-adrenoceptors . It has been suggested that G proteins drive all detectable carvedilol signaling through beta2-adrenoceptors . In addition to its antihypertensive and anti-lipid peroxidative functions, carvedilol has neuroprotective activity as a calcium channel blocker and as a non-competitive inhibitor at the NMDA receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For example, a study found that carvedilol protected cultured neurons in a dose-dependent manner against glutamate-mediated excitotoxicity . Another study found that carvedilol showed enantioselective non-linear pharmacokinetic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a study found that carvedilol treatment in transverse aortic constriction mice significantly decreased heart rate and left ventricular dP/dt (max) at all dose levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by cytochrome P450 enzymes, and the main pathways of its metabolism include oxidation, demethylation, and glucuronidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) .

Subcellular Localization

Given that its parent compound, carvedilol, has been shown to interact with various cellular organelles , it is plausible that this compound may also have specific subcellular localizations that influence its activity or function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl carvedilol typically involves the methylation of carvedilol. One common method is the reaction of carvedilol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl carvedilol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to carvedilol.

    Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Carvedilol.

    Substitution: Various N-alkyl or N-aryl carvedilol derivatives.

Applications De Recherche Scientifique

Cardiovascular Therapy

N-Methyl carvedilol retains the pharmacological properties of carvedilol, which is primarily used in treating hypertension and heart failure. Carvedilol acts as a non-selective beta-adrenergic antagonist and alpha-1 blocker, providing vasodilation and reducing cardiac workload. Studies have shown that carvedilol enhances cardiac function by improving ejection fraction in heart failure patients . The potential for this compound to exhibit similar effects suggests its utility in managing cardiovascular diseases.

Photopharmacology

Recent advancements have introduced a caged version of carvedilol for photopharmacological applications, which allows for precise control over drug release using light. This approach enables researchers to modulate physiological responses in real-time, enhancing the therapeutic potential of beta-blockers like carvedilol . The ability to activate or deactivate drug effects through light exposure could lead to innovative treatments that minimize side effects while maximizing efficacy.

Mechanistic Insights

This compound's mechanism involves modulation of adrenergic pathways. Research indicates that carvedilol activates myofilament signaling circuits that enhance cardiac contractility without increasing intracellular calcium levels, a crucial aspect for heart failure management . This suggests that this compound may similarly engage these pathways, providing therapeutic benefits.

Retinal Degeneration

A notable study demonstrated that carvedilol could ameliorate visual motor response deficits in zebrafish models of retinal degeneration. This research highlights the potential repurposing of carvedilol (and by extension, this compound) for treating conditions like retinitis pigmentosa, where oxidative stress plays a significant role . The findings suggest that this compound could be investigated for neuroprotective properties in retinal health.

Cardiac Arrhythmias

Another study focused on novel carvedilol analogs indicated their effectiveness in suppressing arrhythmias associated with heart failure. The unique properties of these analogs point to the potential for this compound to be developed as a treatment option for patients experiencing arrhythmias due to heart failure .

Data Summary Table

Application AreaFindingsReferences
Cardiovascular TherapyEnhances cardiac function and reduces workload; improves ejection fraction in heart failure
PhotopharmacologyAllows precise control over drug effects using light; potential for innovative therapies
Retinal DegenerationAmeliorates visual deficits in zebrafish models; potential neuroprotective effects
Cardiac ArrhythmiasEffective in suppressing arrhythmias; promising for heart failure patients

Comparaison Avec Des Composés Similaires

Similar Compounds

    Carvedilol: The parent compound, widely used in cardiovascular therapy.

    Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.

    Propranolol: A non-selective beta-adrenergic antagonist with different pharmacokinetic properties.

Uniqueness

N-Methyl carvedilol is unique due to the presence of the methyl group on the nitrogen atom, which may alter its pharmacokinetic and pharmacodynamic profile. This modification can potentially lead to differences in efficacy, side effects, and receptor selectivity compared to other beta-blockers .

Propriétés

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYAQEVCUAUADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72956-35-5
Record name N-Methyl carvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYL CARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.